molecular formula C21H23N5O B12267447 N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12267447
M. Wt: 361.4 g/mol
InChI Key: IOLHLYUFURAOQC-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

    Coupling Reactions: The quinoline and piperidine moieties are then coupled using a carbonylation reaction to form the quinoline-2-carbonyl-piperidine intermediate.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperidine derivatives.

    Substitution: Formation of substituted quinoline or pyrimidine derivatives.

Scientific Research Applications

N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine and pyrimidine groups can interact with proteins, leading to inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Piperidine Derivatives: Compounds like piperidine itself, which is used as a building block in organic synthesis.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used as an anti-cancer agent.

Uniqueness

N,5-dimethyl-N-[1-(quinoline-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its multi-functional structure, which allows it to interact with a variety of biological targets. This makes it a versatile compound for research in multiple fields.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-quinolin-2-ylmethanone

InChI

InChI=1S/C21H23N5O/c1-15-12-22-21(23-13-15)25(2)17-7-5-11-26(14-17)20(27)19-10-9-16-6-3-4-8-18(16)24-19/h3-4,6,8-10,12-13,17H,5,7,11,14H2,1-2H3

InChI Key

IOLHLYUFURAOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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